molecular formula C6H6FNO B140874 4-Amino-3-fluorophenol CAS No. 399-95-1

4-Amino-3-fluorophenol

Cat. No. B140874
CAS No.: 399-95-1
M. Wt: 127.12 g/mol
InChI Key: MNPLTKHJEAFOCA-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

A mixture of 4-nitro-3-fluorophenol (0.314 g, 2 mmol) and iron (0.56 g, 10 mmol) in ethyl acetate (4 ml) and acetic acid (2 ml) was refluxed for 3 hour. The solid particles were filtered off. The filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated to yield 4-amino-3-fluorophenol (53a) (0.25 g, 19.6 mmol, 98%) as a brown solid. 1H NMR (CDCl3, 400 MHz) δ 6.48-6.58 (m, 2H), 6.61-6.70 (m, 1H), 7.87 (bs, 3H).
Quantity
0.314 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[F:11])([O-])=O>C(OCC)(=O)C.C(O)(=O)C.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[F:11]

Inputs

Step One
Name
Quantity
0.314 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)O)F
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hour
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid particles were filtered off
WASH
Type
WASH
Details
The filtrate was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.6 mmol
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 980%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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